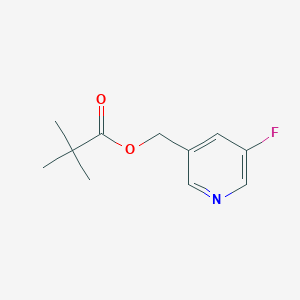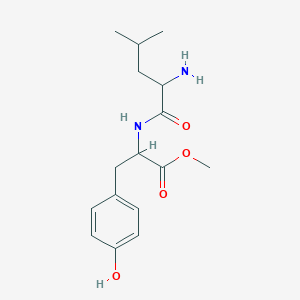![molecular formula C30H37NO5 B14690633 [(3E,5R,7S,9E,11R,14S,15R,16S)-16-benzyl-5-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B14690633.png)
[(3E,5R,7S,9E,11R,14S,15R,16S)-16-benzyl-5-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “[(3E,5R,7S,9E,11R,14S,15R,16S)-16-benzyl-5-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate” is a member of the cytochalasin family of compounds. These compounds are known for their ability to disrupt the cytoskeleton of cells, making them valuable tools in cell biology and pharmacology research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the tricyclic core structure and subsequent functionalization. The reaction conditions often require specific catalysts and reagents to achieve the desired stereochemistry and functional groups.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: Often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Typically involving reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Commonly using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups present and the reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research, particularly in the fields of cell biology and pharmacology. Some notable applications include:
Actin Polymerization Studies: It binds to actin, altering its polymerization, and is used as a model for actin-binding proteins.
Cell Movement and DNA Synthesis: It helps in understanding the interrelationships between cell movement, DNA synthesis, and the transport of specific small molecules in cells.
Nanotoxicology: Used to assess the cytotoxicity and genotoxicity of nanoparticles.
Cardiac Myocyte Research: Significant in preserving the morphology and function of cardiac myocytes.
Macrophage-Nanoparticle Interactions: Provides insights into the biological responses to nanoparticles.
Chemotherapy Research: Investigated for its potential in chemotherapy.
Mecanismo De Acción
The compound exerts its effects primarily by disrupting the cytoskeleton of cells. It binds to actin, a key component of the cytoskeleton, and alters its polymerization. This disruption affects various cellular processes, including cell movement, division, and intracellular transport.
Comparación Con Compuestos Similares
Similar Compounds
Cytochalasin D: Another member of the cytochalasin family, known for its ability to inhibit actin polymerization.
Cytochalasin B: Similar in structure and function, also disrupts the cytoskeleton.
Uniqueness
What sets this compound apart from other cytochalasins is its specific stereochemistry and functional groups, which may confer unique binding properties and biological activities.
Propiedades
Fórmula molecular |
C30H37NO5 |
|---|---|
Peso molecular |
491.6 g/mol |
Nombre IUPAC |
[(3E,5R,7S,9E,11R,14S,15R,16S)-16-benzyl-5-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate |
InChI |
InChI=1S/C30H37NO5/c1-18-10-9-13-23-16-19(2)20(3)26-24(17-22-11-7-6-8-12-22)31-28(34)30(23,26)25(36-21(4)32)14-15-29(5,35)27(18)33/h6-9,11-15,18,20,23-26,35H,2,10,16-17H2,1,3-5H3,(H,31,34)/b13-9+,15-14+/t18-,20+,23-,24-,25?,26-,29+,30?/m0/s1 |
Clave InChI |
DHLDFXDKZABSPV-FZQVOFIZSA-N |
SMILES isomérico |
C[C@H]1C/C=C/[C@H]2CC(=C)[C@H]([C@@H]3C2(C(/C=C/[C@@](C1=O)(C)O)OC(=O)C)C(=O)N[C@H]3CC4=CC=CC=C4)C |
SMILES canónico |
CC1CC=CC2CC(=C)C(C3C2(C(C=CC(C1=O)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


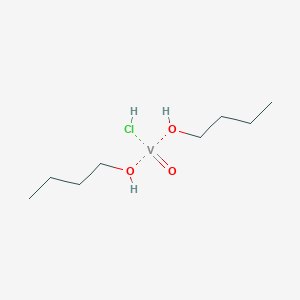
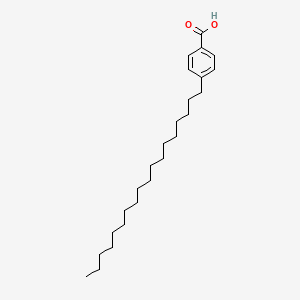
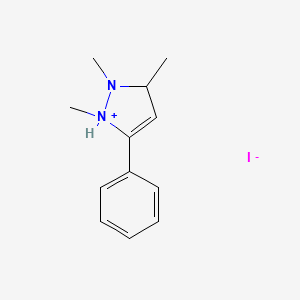
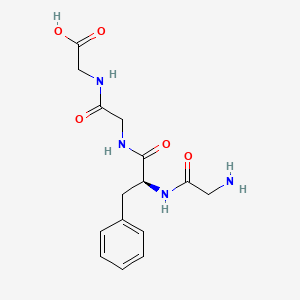
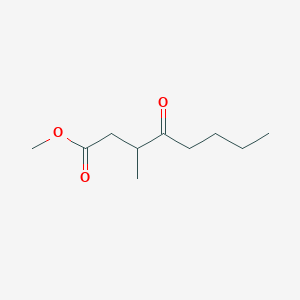
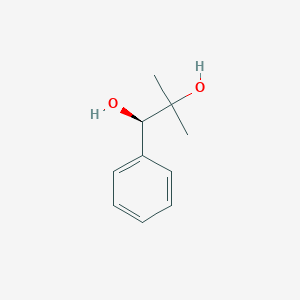


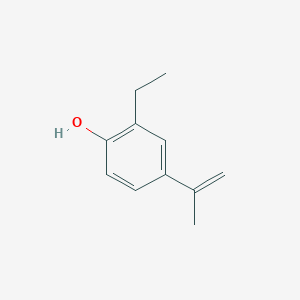
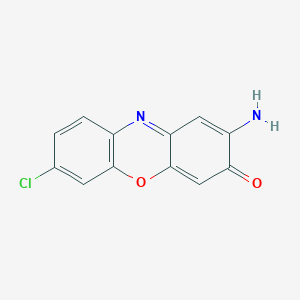
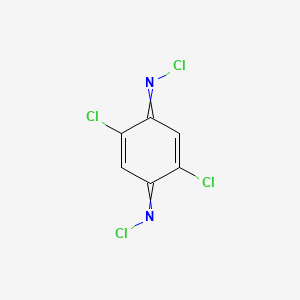
![Benzenesulfonic acid, 4-[4-[[1,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-ylidene]methyl]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]-](/img/structure/B14690638.png)
